
N1-((3-(2-hydroxyethoxy)tetrahydrofuran-3-yl)methyl)-N2-(3-(methylthio)phenyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound N1-((3-(2-hydroxyethoxy)tetrahydrofuran-3-yl)methyl)-N2-(3-(methylthio)phenyl)oxalamide is a specialized oxalamide derivative. Oxalamides are a class of compounds known for their diverse range of biological activities and applications. They are often synthesized for use in pharmaceuticals, agrochemicals, and as intermediates in organic synthesis. The specific structure of this compound suggests potential applications in bioactive molecule development due to the presence of a tetrahydrofuran moiety and a methylthio phenyl group, which could impart unique physical and chemical properties.
Synthesis Analysis
The synthesis of oxalamide derivatives can be achieved through various synthetic routes. One such method is described in the first paper, where a novel one-pot synthetic approach to N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides is developed using a rearrangement sequence that is operationally simple and high yielding . Although the exact compound is not synthesized in this study, the methodology could potentially be adapted for its synthesis, considering the structural similarities between the compounds.
Molecular Structure Analysis
The molecular structure of oxalamides plays a crucial role in their reactivity and biological activity. The presence of the tetrahydrofuran ring and the methylthio phenyl group in the compound of interest suggests that it may have unique interactions with biological targets. The second paper discusses a related molecule, N1-allyl-N2-(tetrahydrofuran-2-ylmethyl)oxalamide, which was synthesized and evaluated for its biological activity . The molecular docking methods used in this study could be applied to the compound to predict its binding affinity to various biological targets.
Chemical Reactions Analysis
Oxalamides can participate in a variety of chemical reactions due to their functional groups. The nucleophilic addition-elimination reaction (AdNU-E) mentioned in the second paper is a common reaction mechanism for the synthesis of oxalamides . This reaction involves the addition of an amine to an oxalamic acid derivative, followed by the elimination of a leaving group. The specific chemical reactions that N1-((3-(2-hydroxyethoxy)tetrahydrofuran-3-yl)methyl)-N2-(3-(methylthio)phenyl)oxalamide can undergo would depend on its reactivity and the presence of functional groups that can participate in such reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of oxalamides are influenced by their molecular structure. The compound contains both hydrophilic (2-hydroxyethoxy) and hydrophobic (methylthio phenyl) components, which could affect its solubility, stability, and overall reactivity. The third paper, while not directly related to the compound, discusses the importance of structure-activity relationships (SAR) in the development of enzyme inhibitors . A similar approach could be taken to analyze the physical and chemical properties of the compound , by studying its SAR and how its structure affects its properties and potential as a bioactive molecule.
Propriétés
IUPAC Name |
N-[[3-(2-hydroxyethoxy)oxolan-3-yl]methyl]-N'-(3-methylsulfanylphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O5S/c1-24-13-4-2-3-12(9-13)18-15(21)14(20)17-10-16(23-8-6-19)5-7-22-11-16/h2-4,9,19H,5-8,10-11H2,1H3,(H,17,20)(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCXWSIPSXSXIAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)NC(=O)C(=O)NCC2(CCOC2)OCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-((3-(2-hydroxyethoxy)tetrahydrofuran-3-yl)methyl)-N2-(3-(methylthio)phenyl)oxalamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


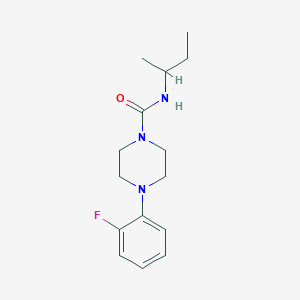
![1,1,1-Trifluoro-3-[(3-methoxypropyl)amino]-2-propanol](/img/structure/B2514737.png)
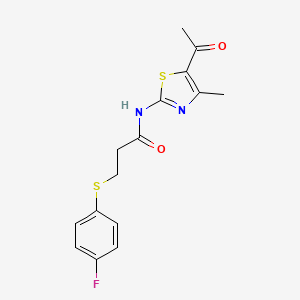

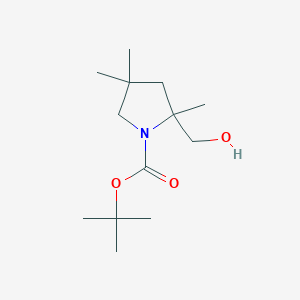
![N-(2-fluorobenzyl)-N-(4-fluorophenyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2514741.png)
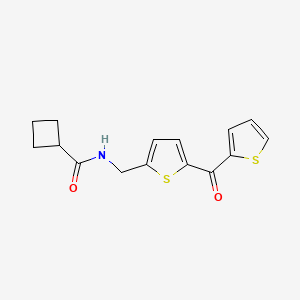
![2-Chloro-5-[1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidin-3-yl]oxybenzoic acid](/img/structure/B2514744.png)
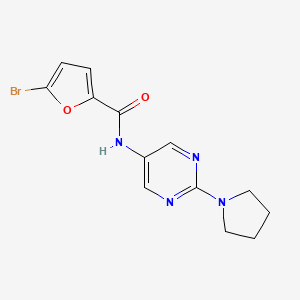
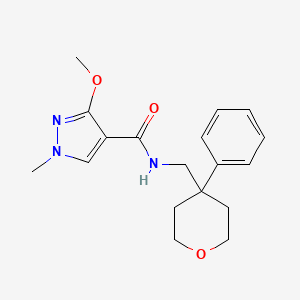

![1-(3-Chlorophenyl)-4-[1-(prop-2-yn-1-yl)piperidine-2-carbonyl]piperazine](/img/structure/B2514751.png)
